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Compound of Interest

Compound Name: Diphenylphosphine

Cat. No.: B032561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine ((C₆H₅)₂PH), also known as diphenylphosphane, is a foundational

organophosphorus compound widely utilized as a precursor and ligand in synthetic chemistry.

[1] Its unique structural and electronic characteristics govern its reactivity and make it a critical

component in the development of catalysts, phosphine ligands, and various intermediates for

organic synthesis and drug development.[1][2] This guide provides a detailed examination of its

core structural and electronic properties, supported by experimental and computational

methodologies.

Molecular Structure
Diphenylphosphine is a colorless, foul-smelling liquid that is readily oxidized in air.[1] The

molecule consists of a central phosphorus atom bonded to one hydrogen atom and two phenyl

rings. The geometry at the phosphorus center is pyramidal, a common feature for phosphines.

While a definitive single-crystal X-ray structure of diphenylphosphine is not readily available

due to its liquid state at room temperature, its structural parameters can be reliably determined

using gas-phase electron diffraction (GED) or inferred from computational studies and

crystallographic data of closely related compounds.[3][4]

Geometrical Parameters
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The key structural parameters for diphenylphosphine, based on computational models and

data from analogous phenylphosphine structures, are summarized below. These values

represent the fundamental architecture of the molecule, influencing its steric bulk and

interaction with other chemical entities.

Parameter Atom(s) Involved Typical Value
Method of
Determination

P—C Bond Length P—C(phenyl) ~1.83 Å
GED, X-ray, DFT

Calculations

P—H Bond Length P—H ~1.42 Å
GED, DFT

Calculations

C—P—C Bond Angle C—P—C ~99° - 102°
GED, DFT

Calculations

H—P—C Bond Angle H—P—C ~97° - 100°
GED, DFT

Calculations

Phenyl Ring C—C

Bond Length
C—C ~1.40 Å

GED, X-ray, DFT

Calculations

Note: Values are derived from gas-phase electron diffraction studies of phenylphosphines and

computational modeling.[3][4][5] The C—P—C bond angle is notably smaller than the

tetrahedral angle (109.5°), reflecting the significant s-character of the phosphorus lone pair.

Electronic Properties
The electronic nature of diphenylphosphine is dominated by the lone pair of electrons on the

phosphorus atom and the π-systems of the two phenyl rings. These features make it a potent

nucleophile and a common building block for ligands in transition metal catalysis.[1]

Core Electronic Characteristics
Compared to tertiary phosphines, diphenylphosphine is weakly basic.[1] The pKa of its

protonated form, [Ph₂PH₂]⁺, is approximately 0.03.[1] It readily undergoes oxidation, often

through an intermediate like diphenylphosphine oxide, necessitating handling under an inert

atmosphere.[1]
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The electronic properties can be quantified using computational chemistry, which provides

insight into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these

orbitals and the gap between them are crucial for predicting chemical reactivity and stability.[6]

Property Description
Typical Calculated Value
(eV)

HOMO Energy

Energy of the highest occupied

molecular orbital; relates to

electron-donating ability.

-5.5 to -6.0 eV

LUMO Energy

Energy of the lowest

unoccupied molecular orbital;

relates to electron-accepting

ability.

-0.5 to 0.0 eV

HOMO-LUMO Gap (ΔE)

Energy difference between

HOMO and LUMO; indicates

chemical reactivity and

stability.

~5.0 to 6.0 eV

Note: These values are estimates derived from Density Functional Theory (DFT) calculations

(e.g., at the B3LYP/6-31G level).[1][7] The exact values depend on the chosen computational

method and basis set. A larger HOMO-LUMO gap generally correlates with higher kinetic

stability.[6]*

Experimental and Computational Protocols
The structural and electronic data presented are obtained through specific, well-established

methodologies. The following sections detail the protocols for the synthesis of

diphenylphosphine and the methods used for its characterization.

Synthesis Protocol: Reduction of Triphenylphosphine
A common laboratory-scale synthesis involves the reduction of triphenylphosphine with an

alkali metal, followed by protonation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.researchgate.net/figure/B3LYP-6-31G-d-p-calculated-energies-of-the-HOMO-LUMO-level-of-studied-molecules_fig1_334331171
https://www.researchgate.net/figure/The-HOMO-LUMO-gaps-in-eV-at-the-B3LYP-6-31G-level-of-the-b-substituted-CMP_fig3_255773675
https://par.nsf.gov/servlets/purl/10312529
https://www.researchgate.net/figure/B3LYP-6-31G-d-p-calculated-energies-of-the-HOMO-LUMO-level-of-studied-molecules_fig1_334331171
https://www.benchchem.com/product/b032561?utm_src=pdf-body
https://www.researchgate.net/figure/The-HOMO-LUMO-gaps-in-eV-at-the-B3LYP-6-31G-level-of-the-b-substituted-CMP_fig3_255773675
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants & Reagents

Reaction Steps

Products

Triphenylphosphine (PPh₃)

Step 1: Reduction
Formation of Lithium Diphenylphosphide

PPh₃ + 2 Li → LiPPh₂ + LiPh

Lithium Metal (2 eq.)

PPh₃ + 2 Li → LiPPh₂ + LiPh

Solvent (e.g., THF)

PPh₃ + 2 Li → LiPPh₂ + LiPh

Step 2: Protonation
(Aqueous Workup)

LiPPh₂ intermediate

Lithium Phenyl (LiPh)Diphenylphosphine (Ph₂PH)

LiPPh₂ + H₂O → Ph₂PH + LiOH

Lithium Hydroxide (LiOH)
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Input Preparation

DFT Calculation Steps

Data Analysis & Output

Build Initial 3D Structure
of Diphenylphosphine

Geometry Optimization
(e.g., B3LYP/6-31G*)

Define Functional
& Basis Set

Frequency Calculation

Use Optimized Geometry

Verify Minimum Energy
(No Imaginary Frequencies)

Single-Point Energy Calculation

Extract HOMO/LUMO Energies

From Output File Proceed if Valid

Visualize Molecular Orbitals

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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